1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane
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Overview
Description
1,2,3,4,5,6-Hexamethylbicyclo[22This compound is a derivative of Dewar benzene, where all six hydrogen atoms of the benzene ring are replaced by methyl groups . It is an aromatic compound and has been studied for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction of 1,5-dienes using photochemistry . This method allows for the efficient and modular synthesis of the compound, providing access to new building blocks that can be further derivatized.
Industrial Production Methods
While specific industrial production methods for 1,2,3,4,5,6-Hexamethylbicyclo[22The use of specialized equipment and reaction conditions, such as mercury lamps for photochemical reactions, may be required .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also be performed, leading to the formation of different reduced products.
Substitution: Substitution reactions, where one or more methyl groups are replaced by other functional groups, are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with a similar structure but without the bicyclic framework.
Bicyclo[2.1.1]hexane: Another bicyclic compound with different ring sizes and substitution patterns.
Hexamethylprismane: A compound with a similar number of methyl groups but a different overall structure.
Uniqueness
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexane is unique due to its bicyclic structure and the presence of six methyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
61849-60-3 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C12H22/c1-7-8(2)12(6)10(4)9(3)11(7,12)5/h7-10H,1-6H3 |
InChI Key |
WPTZFZPXGMTCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(C1(C(C2C)C)C)C)C |
Origin of Product |
United States |
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